4-Chloro-1,3-dioxolan-2-one
Overview
Description
4-Chloro-1,3-dioxolan-2-one, also known as Chloroethylene carbonate, is a chemical compound with the formula C3H3ClO3 . It has a molecular weight of 122.507 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-1,3-dioxolan-2-one can be represented by the InChI string:InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2
. Chemical Reactions Analysis
4-Chloro-1,3-dioxolan-2-one reacts with potassium fluoride under severe conditions to yield 4-fluoro-1,3-dioxolan-2-one .Physical And Chemical Properties Analysis
4-Chloro-1,3-dioxolan-2-one has a refractive index of 1.454 (lit.) . It has a boiling point of 121-123 °C/18 mmHg (lit.) and a density of 1.504 g/mL at 25 °C (lit.) . It is practically insoluble in water .Scientific Research Applications
Spectroscopic Studies
Research on cyclic carbonates, including 4-Chloro-1,3-dioxolan-2-one, has been conducted in spectroscopic studies. Infrared and Raman studies have provided insights into the structural aspects of these compounds. Such research is pivotal for understanding the molecular dynamics and chemical properties of these substances (Pethrick & Wilson, 1974).
Photochemical Reactions
The compound's behavior in photochemical reactions has been explored. For example, the photochemical chlorination of 2-trichloromethyl-1,3-dioxolane, a related compound, proceeds at specific carbon atoms, leading to chlorinated products. This study provides insights into the reactivity of 1,3-dioxolane derivatives under photochemical conditions (Atavin et al., 1973).
Synthetic Applications
4-Chloro-1,3-dioxolan-2-one has been utilized in the synthesis of various organic compounds. For instance, 4-hydroxymethyl-1,3-dioxolan-2-one was prepared from 1-chloro-2,3-epoxypropane, showcasing the compound's utility in organic synthesis under phase transfer catalysis conditions (Kossev, Koseva, & Troev, 2003).
Structural Analysis
Nuclear magnetic resonance (NMR) and ultrasonic absorption measurements have been conducted on 1,3-dioxolan-2-one and its derivatives, including the chloromethyl derivative. This research aids in understanding the molecular structure and dynamics of these compounds (Pethrick, Wyn-Jones, Hamblin, & White, 1969).
Chiroptical Studies
Chiroptical studies involving 1,3-dioxolane derivatives have been conducted. For example, a study on 2,2-dimethyl-1,3-dioxolane connected to pyrene moieties revealed cryptochirality, which was deciphered in the photoexcited state. Such studies contribute to understanding the chiroptical properties of dioxolane derivatives (Amako et al., 2015).
Pharmaceutical Intermediates
4-Chloro-1,3-dioxolan-2-one derivatives have been used as intermediates in pharmaceutical synthesis. For example, 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an intermediate of the fungicide difenoconazole, showcases the compound's significance in the synthesis of agricultural chemicals (Xie Wei-sheng, 2007).
Phosphorus Derivatives Synthesis
The compound is instrumental in synthesizing phosphorus derivatives. A method has been reported for synthesizing mixed organic phosphorus compounds from 1,3-dioxolan-2-one. This provides a versatile route for obtaining various phosphorus derivatives (Ilia et al., 2003).
Electrochemical Applications
4-Chloro-1,3-dioxolan-2-one has been studied in electrochemical contexts, such as anodic fluorination. Such research can lead to the efficient production of fluorinated organic compounds, demonstrating the compound's role in electrochemical synthesis (Suzuki & Fuchigami, 2004).
Kinetic Studies
The kinetics of reactions involving 1,3-dioxolan-2-one derivatives, such as the breakdown of hemiorthoesters, have been explored. These studies are crucial for understanding the reactivity and stability of these compounds under various conditions (Capon & Dosunmu, 1984).
Synthetic Routes to Dioxolanes
Research has also been conducted on the synthesis of 1,3-dioxolane derivatives, including chloro derivatives, and their applications in creating new ortho-functionalized benzophenone derivatives. This showcases the compound's utility in synthesizing complex organic structures (Mazimba, Majinda, & Masesane, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClO3/c4-2-1-6-3(5)7-2/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOKPDLAMOMTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312786 | |
Record name | Chloroethylene carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,3-dioxolan-2-one | |
CAS RN |
3967-54-2 | |
Record name | Chloroethylene carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3967-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1,3-dioxolan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3967-54-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74446 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroethylene carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1,3-dioxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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